N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide

Conformational flexibility Linker length SAR CNS drug-likeness

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide (CAS 952995-94-7) is a critical spacer-length variant (n=3 propyl linker) within the arylacetamide class, ideal for sigma receptor SAR campaigns. Its unique electronic push-pull system and para-fluoro substitution provide an endogenous 19F NMR reporter for label-free binding assays—a capability absent in non-fluorinated analogs. With drug-like CNS physicochemical properties (XLogP3 3.7, TPSA 32.3 Ų), this compound is a strategic comparator for medicinal chemistry optimization. Secure research-grade material now.

Molecular Formula C19H23FN2O
Molecular Weight 314.404
CAS No. 952995-94-7
Cat. No. B2896840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide
CAS952995-94-7
Molecular FormulaC19H23FN2O
Molecular Weight314.404
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C19H23FN2O/c1-22(2)18-11-7-15(8-12-18)4-3-13-21-19(23)14-16-5-9-17(20)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)
InChIKeyFMRLBFCCLIDAIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide (CAS 952995-94-7): Physicochemical Identity and Compound Class for Procurement Screening


N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide (CAS 952995-94-7) is a synthetic N-substituted phenylacetamide with the molecular formula C19H23FN2O and a molecular weight of 314.4 g/mol [1]. It belongs to a broader class of arylacetamide derivatives that have been investigated as sigma receptor ligands [2], though no direct confirmatory binding data for this specific compound have been published in the peer-reviewed primary literature. Its computed physicochemical profile — including XLogP3 of 3.7, topological polar surface area (TPSA) of 32.3 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and seven rotatable bonds [1] — places it within drug-like chemical space suitable for central nervous system (CNS) target screening libraries. The compound is catalogued in PubChem under CID 16889831 and is commercially available through multiple specialty chemical suppliers as a research-grade screening compound [1].

Why N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide Cannot Be Interchanged with Closest Structural Analogs: The Propyl Linker and 4-Fluoro Pharmacophore


Within the arylacetamide class, even minor structural perturbations produce quantifiable shifts in physicochemical determinants of target engagement and ADME properties. The three-carbon propyl linker between the dimethylamino phenyl moiety and the acetamide nitrogen is a critical geometric spacer; shortening to an ethyl or direct phenyl linkage alters the spatial relationship between the tertiary amine and the 4-fluorophenyl acetamide pharmacophore, changing both the computed dipole moment vector and the conformational ensemble accessible to the molecule [1]. The para-fluoro substitution on the phenylacetamide ring contributes a electron-withdrawing effect that modifies the amide NH acidity (predicted pKa) relative to unsubstituted or ortho/meta-substituted analogs . Furthermore, the para-dimethylamino group on the N-aryl ring raises the computed logP while simultaneously providing a protonation site at physiological pH — a dual characteristic absent in analogs bearing only one of these functional groups. Generic substitution based solely on molecular formula similarity (e.g., C19H23FN2O isomers with different connectivity) therefore carries a high risk of altered binding conformation, differential metabolic susceptibility, and non-equivalent screening outcomes [1].

Quantitative Differentiators for N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide: Computed Physicochemical Comparison Against Closest Analogs


Extended Propyl Linker Confers Higher Rotatable Bond Count and Conformational Flexibility Relative to Direct Phenyl-Linked Analog

The target compound featuring a three-carbon propyl linker between the dimethylamino phenyl ring and the acetamide nitrogen possesses 7 rotatable bonds, compared with 5 rotatable bonds for the direct N-phenyl linked analog N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide (CAS 521300-26-5). This 40% increase in rotatable bonds directly affects conformational entropy, predicted blood-brain barrier permeation, and molecular recognition at flexible binding pockets. The propyl chain introduces three additional sp3-hybridized carbon centers that are absent in the direct analog, altering both the three-dimensional shape and the distance between the basic amine and the H-bond acceptor carbonyl [1]. [2].

Conformational flexibility Linker length SAR CNS drug-likeness

Para-Dimethylamino Substituent Elevates Computed LogP by Approximately 1.2–1.5 Units Compared to Unsubstituted Phenylpropyl Analog

The target compound bears a para-dimethylamino group on the N-aryl ring, which contributes both a hydrogen bond acceptor site and a lipophilic alkyl substituent effect. Its computed XLogP3 is 3.7 [1]. By comparison, a closely analogous compound lacking this dimethylamino substituent — the unsubstituted phenylpropyl acetamide scaffold — would be expected to exhibit an XLogP of approximately 2.2–2.5 based on fragment-based calculation methods, representing a difference of +1.2 to +1.5 log units attributable specifically to the N(CH3)2 moiety . This elevated lipophilicity positions the target compound in a more CNS-permissive logP range (typically 2–4 for optimal brain penetration), whereas the des-dimethylamino analog would fall below the commonly cited optimal band. The balance between the lipophilic dimethylamino group and the moderately polar amide core yields a computed TPSA of 32.3 Ų, which is compatible with both CNS penetration (TPSA < 60–70 Ų threshold) and oral bioavailability (TPSA < 140 Ų threshold) [1].

Lipophilicity modulation LogP engineering CNS penetration potential

Para-Fluorophenyl Moiety Provides a Distinct 19F NMR Spectroscopic Handle Absent in Non-Fluorinated Phenylacetamide Analogs

The target compound contains a single fluorine atom at the para position of the phenylacetamide ring (C19H23FN2O). This fluorine serves as a natural 19F NMR probe, enabling quantitative purity assessment, binding studies via 19F NMR relaxation or saturation transfer difference experiments, and metabolic fate tracking without requiring radiolabeling [1]. Non-fluorinated analogs such as N-(3-(4-(dimethylamino)phenyl)propyl)-2-phenylacetamide (C19H24N2O) lack this spectroscopic handle entirely. The presence of 19F also provides a distinct mass defect signature in high-resolution mass spectrometry, facilitating unambiguous identification in complex biological matrices against isobaric interferences. Procuring the fluoro analog specifically enables experiments — such as 19F-based fragment screening or protein-observed 19F NMR — that are categorically impossible with the des-fluoro comparator [2].

19F NMR probe Fluorine chemistry Analytical quality control

Topological Polar Surface Area of 32.3 Ų Distinguishes This Compound from Higher-PSA Arylacetamides Containing Additional Heteroatom Substituents

The target compound has a computed topological polar surface area (TPSA) of 32.3 Ų [1], reflecting its relatively modest polarity derived from a single amide group (carbonyl oxygen + NH) and the dimethylamino nitrogen. This TPSA is substantially lower than that of arylacetamide analogs bearing additional polar substituents such as methoxy, hydroxyl, or carboxyl groups on either aromatic ring. For example, an analog with a 4-methoxy substituent on the benzyl ring would predictably exhibit a TPSA of approximately 41–42 Ų, while a 4-hydroxy analog would approach 52–53 Ų (+20 Ų vs. target). Compounds with TPSA values exceeding 60 Ų are empirically associated with poor passive CNS penetration, while those with TPSA < 60 Ų are CNS-permissive [2]. At 32.3 Ų, the target compound resides in the lower half of the CNS-favorable TPSA range, which is a distinguishing feature relative to more polar in-class compounds.

CNS drug-likeness Polar surface area Blood-brain barrier permeability

Recommended Application Scenarios for N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide Based on Verified Physicochemical Differentiation


CNS-Focused High-Throughput Screening Library Member for Sigma Receptor or GPCR Target Panels

With a computed XLogP3 of 3.7 and TPSA of 32.3 Ų, this compound resides within the established CNS drug-like chemical space (logP 2–4, TPSA < 60 Ų) [1]. Its structural features — a basic dimethylamino group connected via a flexible propyl linker to a fluorophenyl acetamide — align with the pharmacophoric requirements of sigma receptor ligands, as established by the broader alkylacetamide SAR literature [2]. Procurement for CNS-targeted screening libraries is supported by its favorable balance of lipophilicity and polarity relative to both more polar analogs (higher TPSA) and more lipophilic analogs (higher logP). The compound's 7 rotatable bonds provide conformational sampling capability suitable for flexible binding sites, while the single fluorine atom enables 19F NMR-based hit confirmation without the need for resynthesis of a labeled version.

19F NMR-Based Fragment Elaboration and Binding Confirmation Studies

The presence of the para-fluorophenyl moiety provides an endogenous 19F NMR reporter, enabling protein-observed 19F NMR experiments (e.g., 19F CPMG, 19F STD, 19F T2 relaxation) for direct binding detection and ligand competition studies [1]. This capability is categorically absent in non-fluorinated phenylacetamide analogs (C19H24N2O). The single fluorine atom simplifies spectral interpretation compared to polyfluorinated analogs that produce complex coupling patterns. This application scenario leverages the compound's specific molecular formula advantage (C19H23FN2O vs. C19H24N2O) as a selection criterion for biophysical assay development workflows, where a 19F probe enables label-free detection at low micromolar concentrations without requiring isotopic enrichment.

Negative Control or Counter-Screening Compound in SAR Studies Requiring Defined Linker Geometry

The three-carbon propyl spacer linking the dimethylamino phenyl group to the acetamide nitrogen imparts a specific N-to-N distance and conformational ensemble that differs measurably from the two-carbon ethyl or zero-carbon direct analogs (5 vs. 7 rotatable bonds) [1]. In SAR campaigns exploring optimal linker length for target engagement, this compound serves as the n=3 member of an n=0, 2, 3, 4 homologous series, where its 7 rotatable bonds and computed molecular length distinguish it from both shorter and longer linker variants. The quantifiable difference in the number of accessible conformers (estimated as 3^7 ≈ 2,187 idealized rotamers versus 3^5 ≈ 243 for the direct analog) provides a rational basis for differential activity observed in screening, supporting its use as a comparator compound in medicinal chemistry optimization programs.

Computational Chemistry Model System for Evaluating Substituent Effects on Amide Conformation

The combination of an electron-donating para-dimethylamino group on the N-aryl ring and an electron-withdrawing para-fluoro group on the carbonyl-side aryl ring creates a computable electronic push-pull system across the amide bond [1]. This unique substitution pattern, not available in simpler phenylacetamides, makes the compound a useful test case for density functional theory (DFT) calculations of amide rotamer populations, hydrogen bonding propensity, and the through-bond electronic coupling between the two aromatic rings. The experimentally accessible 19F NMR chemical shift provides a direct experimental observable to validate computational predictions of electronic environment, distinguishing this compound from analogs lacking fluorine. Procurement for computational chemistry validation studies is supported by its well-defined electronic structure and the availability of both NMR-active (19F) and MS-diagnostic (characteristic fluorine isotope pattern) analytical handles.

Quote Request

Request a Quote for N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.